molecular formula C8H7BrClNO2 B1436357 Methyl 2-amino-3-bromo-4-chlorobenzoate CAS No. 1379330-15-0

Methyl 2-amino-3-bromo-4-chlorobenzoate

Cat. No. B1436357
M. Wt: 264.5 g/mol
InChI Key: PBDVMVUPNGZNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

“Methyl 2-amino-3-bromo-4-chlorobenzoate” is a solid at room temperature .

Scientific Research Applications

Allosteric Enhancer Activity at the A1 Adenosine Receptor

The compound has been explored for its potential in enhancing the activity of the A1 adenosine receptor. A series of analogues, with methyl 2-amino-3-bromo-4-chlorobenzoate as the nucleus, were synthesized and tested for their allosteric enhancer activity. Specifically, variations in the nature and position of groups on the phenyl of an arylpiperazine moiety, attached to the thiophene ring by a methylene chain, showed significant impact on the activity. Derivatives with an aryl group at the thiophene C-5 position notably contributed to the allosteric enhancer activity, making them prominent in binding and functional experiments (Romagnoli et al., 2012).

Intermediary in Synthesis of Enterokinetic Agent

The compound serves as an intermediate in the synthesis of enterokinetic agents like R108512. A scalable method was developed to synthesize 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, emphasizing on a zinc-mediated ring closure of methyl 2-amino-3-bromo-4-chlorobenzoate. This process eliminated the need for hazardous chemicals and low-temperature reactions, marking an advancement in the synthesis of pharmaceutical compounds (Willemsens et al., 2004).

Anti-Inflammatory and Analgesic Activities

Compounds derived from methyl 2-amino-3-bromo-4-chlorobenzoate demonstrated significant anti-inflammatory and analgesic activities. These derivatives were prepared by condensation with methyl 3-bromo-3-(4-chlorobenzoyl) propionate and displayed comparable, if not superior, activities to standard drugs like ibuprofen and aspirin (Attimarad & Bagavant, 1999).

properties

IUPAC Name

methyl 2-amino-3-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDVMVUPNGZNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-bromo-4-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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